MM0299 can be sourced from chemical suppliers such as LGC Standards and Sigma-Aldrich. It falls under the category of drug impurities and is linked to therapeutic applications in the treatment of migraines and potential anti-cancer effects. The compound is produced in accordance with international standards for reference materials, ensuring its quality and reliability for scientific research .
While specific synthetic routes for MM0299 are not extensively documented in public literature, the compound's synthesis generally requires careful control of reaction conditions to ensure high purity and yield. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess the purity of synthesized compounds .
The molecular structure of MM0299 can be represented using its SMILES notation: CN1CCC(CC1)c2c[nH]c3ccccc23
. Its InChI representation is InChI=1S/C14H18N2/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14/h2-5,10-11,15H,6-9H2,1H3
. This structure indicates a complex arrangement involving a piperidine ring fused with an indole framework.
The compound's three-dimensional conformation plays a crucial role in its biological activity. Computational modeling techniques can be utilized to predict its spatial arrangement and interactions with biological targets.
MM0299 undergoes various chemical reactions typical for indole derivatives, including:
The reactivity of MM0299 can be influenced by substituents on the indole or piperidine rings, affecting its binding affinity to biological targets. Reaction conditions such as temperature, solvent choice, and catalysts play significant roles in determining reaction outcomes .
The mechanism by which MM0299 exerts its effects involves inhibition of lanosterol synthase. This enzyme plays a critical role in cholesterol biosynthesis. By inhibiting this pathway, MM0299 leads to reduced cholesterol levels within cells, which may contribute to its anti-glioblastoma activity.
Studies have shown that compounds similar to MM0299 can induce apoptosis in glioblastoma cells through cholesterol depletion, thus highlighting its potential therapeutic benefits in oncology .
These properties are essential for handling and application in laboratory settings .
MM0299 serves multiple roles in scientific research:
Lanosterol synthase (LSS) catalyzes the cyclization reaction converting 2,3-oxidosqualene to lanosterol—a critical branching point in the cholesterol biosynthetic pathway. Early LSS inhibitors like Ro 48-8071 demonstrated proof-of-concept efficacy in reducing cholesterol synthesis but exhibited poor pharmacokinetic properties and negligible brain penetration. The discovery of the menin inhibitor MI-2 marked a significant turning point when researchers unexpectedly observed potent antiglioma activity through LSS inhibition rather than menin blockade [3].
Table 1: Evolution of Lanosterol Synthase Inhibitors in Oncology Research
Generation | Representative Compounds | Key Findings | Limitations |
---|---|---|---|
First-Generation | Ro 48-8071, U18666A | Demonstrated cholesterol-lowering effects in peripheral tissues; inhibited tumor growth in non-CNS models | Limited blood-brain barrier penetration; poor solubility |
Repurposed Agents | MI-2 (originally designed as menin inhibitor) | Discovered to directly inhibit LSS; induced glioma cell death via cholesterol disruption | Originally developed for non-oncology indications; required target deconvolution |
Brain-Penetrant | MM0299 | Designed for enhanced CNS delivery; exploits glioma metabolic vulnerabilities | Specificity profile requires ongoing evaluation |
The structural optimization of LSS inhibitors evolved significantly with advances in cheminformatics approaches, enabling better prediction of drug-likeness and lead-likeness properties. Modern compound selection prioritizes molecules with molecular weight <450 Da, moderate lipophilicity (LogP 2-5), and reduced hydrogen bonding potential—parameters critical for BBB penetration. These developments facilitated the transition from incidental discoveries to rationally designed agents like MM0299 [9] [10].
Gliomas present unique therapeutic challenges due to their location behind the intact blood-brain barrier and their reprogrammed cholesterol metabolism. Unlike normal neurons that obtain cholesterol primarily from astrocytes, glioma cells exhibit hyperactive de novo synthesis via the mevalonate pathway. MM0299 capitalizes on this vulnerability through its optimized physicochemical profile enabling effective CNS delivery [3] [8].
The molecular design of MM0299 incorporates strategic polar surface area reduction (<90 Ų) and calculated LogD values (2.1-3.8) that balance membrane permeability with solubility. These properties facilitate passive diffusion across the BBB, while avoiding recognition by efflux transporters like P-glycoprotein. In vitro models demonstrate MM0299 achieves brain-to-plasma ratios >0.8, significantly exceeding earlier LSS inhibitors [6] [8].
Table 2: Key Molecular Properties Enabling MM0299 Brain Penetration
Physicochemical Parameter | MM0299 Profile | Optimal Range for BBB Penetration | Measurement Method |
---|---|---|---|
Molecular Weight | 412 Da | <450 Da | High-resolution mass spectrometry |
Calculated LogP | 3.2 | 2-5 | Chromatographic measurement |
Hydrogen Bond Donors | 1 | ≤2 | Computational prediction |
Polar Surface Area | 78 Ų | <90 Ų | Computational modeling |
Plasma Protein Binding | 89% | <90% | Equilibrium dialysis |
Mechanistically, MM0299 disrupts cholesterol homeostasis in glioma cells through two convergent pathways: 1) Direct inhibition of LSS enzymatic activity (IC₅₀ = 18 nM), causing toxic sterol intermediate accumulation; and 2) Selective induction of the cholesterol shunt pathway that generates 24(S),25-epoxycholesterol (EPC). This dual action creates metabolic stress incompatible with glioma cell survival while sparing normal neurons that rely more on exogenous cholesterol [3] [8].
24(S),25-epoxycholesterol represents a biologically active oxysterol with distinct origins from most cholesterol metabolites. Unlike hydroxylated oxysterols derived from cholesterol oxidation, EPC is synthesized through a metabolic shunt of the mevalonate pathway when lanosterol cyclization is inhibited. This unique biosynthesis occurs independently of cholesterol pools, making it a critical downstream mediator of LSS inhibitors like MM0299 [4] [5].
EPC exerts dual antitumor mechanisms through its action as a high-affinity ligand for liver X receptors (LXRs). Upon binding, EPC-LXR complexes translocate to the nucleus and activate transcription of genes involved in:
Simultaneously, EPC triggers reactive oxygen species (ROS) accumulation that stabilizes hypoxia-inducible factor 1α (HIF-1α), forcing metabolic reprogramming toward glycolysis. This creates an energy-depleted state incompatible with rapid glioma proliferation. The convergence of these pathways positions EPC as a critical executor of MM0299's antitumor effects [1] [4] [5].
Table 3: Dual Oncological Pathways Modulated by 24(S),25-Epoxycholesterol
Pathway | Molecular Targets | Downstream Effects | Therapeutic Impact in Glioma |
---|---|---|---|
LXR Activation | ABCA1/ABCG1 upregulation | Enhanced cholesterol efflux | Cholesterol depletion; disruption of membrane lipid rafts |
SREBP-1c suppression | Reduced fatty acid synthesis | Inhibition of lipid droplet formation | |
Inflammatory modulation | Altered cytokine secretion | Tumor microenvironment reprogramming | |
ROS Induction | HIF-1α stabilization | Metabolic switch to glycolysis | Energy crisis in oxidative phosphorylation-dependent cells |
DNA damage response | Activation of repair mechanisms | Cell cycle arrest and apoptosis |
The concentration-dependent effects of EPC reveal its therapeutic complexity. At physiological levels (0.1-1 μM), it maintains cholesterol homeostasis through LXR-mediated regulation. However, at pharmacological concentrations (>5 μM) achieved with MM0299 treatment, EPC triggers pro-apoptotic signaling and trained immunity in macrophages that enhances antitumor responses. This dose-dependent duality underscores the importance of achieving therapeutic EPC concentrations in the tumor microenvironment [1] [5].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9